Methyl 3-hydroxytetradecanoate
Description
Significance and Research Context within Hydroxy Fatty Acid Esters
Methyl 3-hydroxytetradecanoate (B1260086) belongs to the class of hydroxy fatty acid methyl esters (FAMEs), which are subjects of significant scientific interest. abcam.comlarodan.com The hydroxyl group at the beta-position (C-3) is a key structural feature that defines its chemical reactivity and biological activity. nih.gov
This compound is recognized as a monomer unit of medium chain-length polyhydroxyalkanoates (PHAs). bioscience.co.ukbiomart.cn PHAs are polyesters synthesized by various bacteria as a form of carbon and energy storage, and their monomers are being explored for diverse applications. bioscience.co.ukbiomart.cn
In a biological context, the naturally occurring chiral (R)-3-hydroxytetradecanoic acid is an intermediate in the biosynthesis of fatty acids. bioscience.co.ukbiomart.cn Furthermore, 3-hydroxy fatty acids, including the derivative Methyl 3-hydroxytetradecanoate, serve as important biomarkers for diagnosing certain metabolic disorders related to fatty acid oxidation. bioscience.co.ukbiomart.cn It is also a well-established component of the Lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria and are associated with endotoxic activity. mdpi.com In some bacteria, it functions as a quorum-sensing signal molecule, or "quormone," involved in regulating bacterial communication and virulence. medchemexpress.com
Historical Perspectives on its Identification and Early Research Applications
The identification and quantification of this compound have been historically reliant on analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS). nih.govmdpi.commdpi.com Due to the high polarity of the hydroxyl group, which can interfere with GC analysis, a derivatization step is often employed to convert the hydroxyl group into a less polar form, such as a trimethylsilyl (B98337) (TMS) ether, ensuring more accurate and reliable detection. nih.govlabtorg.kz
Initial research efforts were largely directed at its role as a structural component of bacterial lipids. It was frequently identified in analyses of fatty acid methyl ester (FAME) profiles of various bacterial species. mdpi.comsigmaaldrich.com This led to its recognition as a key part of the Lipid A component of endotoxic lipopolysaccharides found in Gram-negative bacteria. mdpi.com Consequently, it became a useful biomarker for the presence of endotoxins, for instance, in environmental samples like cotton dust. bioscience.co.ukbiomart.cn
A significant milestone in the research history of this compound was the discovery of its utility as a key chiral intermediate for the total chemical synthesis of Orlistat. researchgate.netgoogle.com This anti-obesity drug was originally derived from a natural product, but the development of a synthetic route using intermediates like (R)-Methyl 3-hydroxytetradecanoate was a major advancement. researchgate.net This application spurred considerable research into methods for its efficient and stereoselective synthesis. researchgate.netgoogle.comchimia.ch
Overview of Key Research Areas Pertaining to this compound
Contemporary research on this compound is diverse, spanning several key areas:
Bacterial Signaling and Pathogenicity : The compound is recognized as a quorum-sensing signal molecule in certain bacteria. medchemexpress.com For example, it regulates the virulence of the significant plant pathogen Ralstonia solanacearum, highlighting its role in host-pathogen interactions. medchemexpress.com
Biomarker Research : It serves as a critical biomarker in multiple contexts. It is used to detect and quantify endotoxins and is a diagnostic marker for inborn errors of fatty acid metabolism, such as long- and short-chain 3-hydroxyacyl-CoA dehydrogenase deficiencies. bioscience.co.ukbiomart.cnmdpi.com In microbiology, FAME profiling that includes this compound is used to identify and classify bacteria, such as distinguishing medically important strains like carbapenemase-producing Klebsiella pneumoniae. mdpi.com
Pharmaceutical Synthesis : The (R)-enantiomer of this compound is a crucial chiral building block in the large-scale industrial synthesis of the anti-obesity medication Orlistat. researchgate.netchimia.ch A major focus of research in this area is the development of highly efficient and enantioselective catalytic processes, particularly asymmetric hydrogenation of the corresponding β-ketoester, to produce the desired isomer with high purity. researchgate.netgoogle.comchimia.ch
Biofuel Development : As a 3-hydroxyalkanoate methyl ester (3HAME), it is being actively investigated as a component of next-generation biofuels. nrel.govresearchgate.net Research is underway to produce these compounds from renewable feedstocks like glucose using engineered microorganisms, such as Escherichia coli. nrel.gov Studies are focused on evaluating its fuel properties, including cetane number, boiling point, and oxidative stability, to assess its viability as a diesel blendstock. nrel.gov
Material Science : The amphiphilic structure of this compound makes it a molecule of interest for applications in material science. cymitquimica.com Specifically, it holds potential as a precursor for the synthesis of novel surfactants and emulsifiers. cymitquimica.com
Table 2: Identification of 3-Hydroxytetradecanoate in Select Bacterial Species
| Bacterial Genus/Species | Research Context | Source |
|---|---|---|
| Ralstonia solanacearum | Quorum-sensing signal molecule regulating virulence | medchemexpress.com |
| Pseudomonas spp. | Component of bacterial fatty acid profile, influenced by culture conditions | mdpi.com |
| Klebsiella pneumoniae | Biomarker in FAME profiling to identify carbapenemase-producing strains | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971039 | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-83-2 | |
| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Metabolic Intermediacy of Methyl 3 Hydroxytetradecanoate
Microbial Production and Accumulation Mechanisms
Polyhydroxyalkanoate (PHA) Metabolism and Monomer Incorporation
Role in Pseudomonas aeruginosa PHA Biogenesis
Pseudomonas aeruginosa, a metabolically versatile bacterium, is known for its ability to produce polyhydroxyalkanoates (PHAs), which are biodegradable polyesters accumulated as intracellular carbon and energy reserves. researchgate.net Methyl 3-hydroxytetradecanoate (B1260086) is a monomer that can be incorporated into these PHA biopolymers.
In a study investigating PHA production by Pseudomonas aeruginosa strain EO1 using various edible oils as carbon sources, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the extracted PHA revealed the presence of methyl 3-hydroxytetradecanoate. frontiersin.org Specifically, when groundnut oil was used as the carbon source, the resulting PHA contained this compound (7.26%), alongside beta-hydroxybutyric acid methyl ester (7.41%) and hexadecanoic acid, methyl ester (5.03%). frontiersin.org This indicates that during the metabolic processes for PHA synthesis from fatty acid-rich substrates, 3-hydroxytetradecanoic acid is generated and subsequently esterified to its methyl form during the analytical derivatization process for GC-MS.
The composition of the PHAs produced by P. aeruginosa is highly dependent on the provided carbon source. When grown on medium-chain fatty acids, the resulting PHA is typically a blend of short-chain-length (SCL) and medium-chain-length (MCL) monomers. jmb.or.kr For instance, when grown on fructose, the accumulated PHA is primarily composed of 3-hydroxyoctanoate (B1259324) (3HO) and 3-hydroxydecanoate (B1257068) (3HD), with minor components including 3-hydroxydodecanoate and 3-hydroxytetradecanoate. jmb.or.kr This demonstrates that this compound, while not always a major component, is part of the metabolic network for PHA synthesis in P. aeruginosa.
Furthermore, engineered strains of P. aeruginosa have been developed to produce specific PHA compositions. By manipulating the expression of key enzymes in the PHA biosynthetic pathway, it is possible to direct the synthesis towards the incorporation of specific monomers. For example, a study using an engineered P. aeruginosa strain demonstrated the production of PHA beads for vaccine delivery, where the composition, including monomers like 3-hydroxytetradecanoate, could be analyzed. nih.govnih.gov
Impact of Carbon Sources and Nutritional Regimes on Microbial PHA Profile
The composition of microbial polyhydroxyalkanoates (PHAs) is significantly influenced by the available carbon sources and the nutritional conditions during fermentation. nih.govnih.gov Different bacteria, when presented with various substrates, will produce PHAs with distinct monomeric compositions, including the incorporation of 3-hydroxytetradecanoate.
For instance, studies on various Pseudomonas species have shown that the type of carbon source directly dictates the make-up of the resulting PHA. When grown on non-related carbon sources like glucose or gluconate, some Pseudomonas species can produce medium-chain-length (MCL) PHAs, which can include 3-hydroxytetradecanoate as a monomer. nih.gov The presence of the enzyme PhaG, a 3-hydroxyacyl-ACP-CoA transacylase, is crucial in these cases, as it links the fatty acid de novo biosynthesis pathway to PHA synthesis. nih.gov
The use of waste cooking oils as a carbon source for PHA production has also been explored. nih.gov Analysis of PHAs produced from such substrates has identified various fatty acid methyl esters, indicating the incorporation of different monomer units depending on the composition of the waste oil. nih.gov
In a study with the Arctic psychrotrophic bacterium Pseudomonas sp. PAMC 28620, the use of glycerol (B35011) as a carbon source led to the production of an MCL-PHA copolymer. kopri.re.kr This copolymer was found to consist of four different monomers: 3-hydroxyoctanoate (3HO), 3-hydroxydecanoate (3HD), 3-hydroxydodecanoate (3HDD), and 3-hydroxytetradecanoate (3HTD). kopri.re.kr This highlights how a simple, non-fatty acid carbon source can be metabolized to produce a complex PHA polymer.
The nutritional regime, particularly the ratio of carbon to other essential nutrients like nitrogen and phosphorus, also plays a critical role. researchgate.netsouthwales.ac.uk Nutrient limitation, often of nitrogen or phosphorus, in the presence of excess carbon is a common strategy to induce PHA accumulation in many bacteria. nih.gov The specific nutrient limitation can also affect the monomer composition of the PHA. For example, some studies have shown that adjusting the carbon-to-nitrogen ratio can influence the proportion of different monomers within the PHA polymer. researchgate.net
The following table summarizes the impact of different carbon sources on the PHA monomer composition in various microorganisms, including the presence of 3-hydroxytetradecanoate.
| Microorganism | Carbon Source | PHA Monomers Detected (including 3-hydroxytetradecanoate) |
| Pseudomonas aeruginosa EO1 | Groundnut Oil | Beta-hydroxybutyric acid methyl ester, This compound , Hexadecanoic acid, methyl ester frontiersin.org |
| Pseudomonas sp. PAMC 28620 | Glycerol | 3-hydroxyoctanoate, 3-hydroxydecanoate, 3-hydroxydodecanoate, 3-hydroxytetradecanoate kopri.re.kr |
| Pseudomonas putida | Decanoic Acid | 3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydecanoate, 3-hydroxydodecanoate, 3-hydroxydodecenoate nih.gov |
| Acinetobacter sp. | Glycerol | 3-hydroxydecanoate, 3-hydroxydodecanoate, 3-hydroxytetradecanoate vliz.be |
Production by Endophytic Bacteria and Volatile Organic Compound (VOC) Synthesis
This compound has been identified as a volatile organic compound (VOC) produced by certain endophytic bacteria. frontiersin.orgnih.gov Endophytes are microorganisms that reside within the tissues of living plants without causing any apparent harm to the host. These bacteria can produce a wide array of secondary metabolites, including VOCs, which can play a role in plant defense and communication. nih.govresearchgate.net
A study investigating the VOCs produced by endophytic bacteria isolated from healthy sugar beet (Beta vulgaris) and sea beet (Beta maritima) identified this compound as a specific product of the Streptomyces sp. strain B86. frontiersin.orgnih.gov This compound was detected through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the headspace of the bacterial cultures. frontiersin.orgnih.gov The production of this VOC was unique to this particular strain among the several endophytic bacteria tested in the study. frontiersin.orgnih.gov
The following table lists the endophytic bacterial strain identified to produce this compound as a volatile organic compound.
| Endophytic Bacterial Strain | Host Plant | Volatile Organic Compound Detected |
| Streptomyces sp. B86 | Sugar Beet (Beta vulgaris), Sea Beet (Beta maritima) | This compound frontiersin.orgnih.gov |
Plant Metabolic Pathways and Lipid Biosynthesis
Integration into Plant Mitochondrial Fatty Acid Synthase (mtFAS) System
In plants, fatty acid synthesis occurs in multiple cellular compartments, including the plastids and mitochondria. nih.gov The mitochondrial fatty acid synthase (mtFAS) system is a type II FAS system, meaning it utilizes a series of dissociated, monofunctional enzymes to build fatty acids. nih.gov This system is responsible for the de novo synthesis of fatty acids within the mitochondria. phytomorphology.com
The mtFAS pathway can produce fatty acids with chain lengths of at least up to 14 carbons (myristic acid) and in some cases up to 16 carbons (palmitic acid). plos.org The process involves a cycle of condensation, reduction, and dehydration reactions, with the growing acyl chain attached to an acyl carrier protein (ACP). plos.org While the primary product of mtFAS is octanoyl-ACP, which is a precursor for lipoic acid synthesis, the system is capable of producing longer-chain fatty acids. nih.gov
Mutant analyses in Arabidopsis have suggested that mitochondrial 3-hydroxymyristoyl-ACP, a 14-carbon intermediate in the mtFAS pathway, contributes to the biosynthesis of lipid-like molecules. phytomorphology.com This indicates that 3-hydroxytetradecanoic acid, as part of an ACP-bound intermediate, is a component of the mtFAS system. The exact fate and function of these longer-chain products of mtFAS are still under investigation, but they appear to have roles beyond lipoic acid synthesis. phytomorphology.com
The enzymes of the mtFAS system, such as mitochondrial β-ketoacyl-ACP synthase (mtKAS), are capable of utilizing acyl-ACP substrates of varying chain lengths, including those that would lead to the formation of 3-hydroxytetradecanoyl-ACP. nih.gov This demonstrates the biochemical capacity of the plant mitochondrial machinery to synthesize this particular hydroxylated fatty acid.
Occurrence in Plant Acylsugar Diversity and Biosynthesis
Acylsugars are a diverse class of plant specialized metabolites that play a crucial role in defending against herbivores and pathogens. nih.govnih.gov These compounds consist of a sugar core, typically sucrose (B13894) or glucose, that is esterified with various short- to medium-length acyl chains. nih.govnih.gov The diversity of acylsugars arises from variations in the sugar core and the length, branching, and hydroxylation patterns of the acyl chains. nih.govnih.gov
Recent research has revealed the presence of unusual hydroxylated acyl chains in the acylsugars of some Solanum species. nih.govbiorxiv.org Specifically, 3-hydroxytetradecanoate has been identified as an acyl chain component in acylsugars produced by certain species within this genus. nih.govbiorxiv.org The position of the hydroxyl group on the third carbon of the tetradecanoate (B1227901) chain was confirmed using nuclear magnetic resonance (NMR) spectroscopy. nih.govbiorxiv.org
The biosynthesis of these hydroxylated acyl chains and their incorporation into acylsugars involves specialized metabolic pathways. While the core acylsugar biosynthetic pathway relies on acyl-CoA donors, the generation of these modified acyl chains likely involves enzymes that are distinct from the primary fatty acid synthesis pathways. elifesciences.org The discovery of 3-hydroxytetradecanoate in acylsugars highlights the remarkable metabolic diversity within the plant kingdom and points to the evolution of novel enzymatic functions for the production of these defensive compounds. nih.govelifesciences.org
The following table provides an example of a plant species where 3-hydroxytetradecanoate has been identified as a component of its acylsugars.
| Plant Species | Acyl Chain Found in Acylsugars |
| Solanum sp. | 3-hydroxytetradecanoate nih.govbiorxiv.org |
Advanced Chemical and Enzymatic Synthesis Strategies for Methyl 3 Hydroxytetradecanoate
Enantioselective Synthetic Routes
The precise control of stereochemistry is paramount in the synthesis of biologically active compounds. For methyl 3-hydroxytetradecanoate (B1260086), several enantioselective routes have been developed to yield the desired stereoisomer with high purity.
Asymmetric Hydrogenation of β-Ketoesters
Asymmetric hydrogenation of the prochiral β-ketoester, methyl 3-oxotetradecanoate, stands as a highly efficient method for producing enantiomerically pure methyl 3-hydroxytetradecanoate. This transformation is prominently utilized in the large-scale synthesis of the anti-obesity drug Orlistat, where methyl (R)-3-hydroxytetradecanoate is a crucial intermediate. google.comresearchgate.net The success of this approach hinges on the use of chiral transition metal catalysts, with ruthenium-based complexes being particularly effective.
These catalysts, typically featuring atropisomeric diphosphine ligands such as BINAP or MeO-BIPHEP, facilitate the stereoselective reduction of the ketone functionality. researchgate.net The reaction conditions, including solvent, temperature, and pressure, are optimized to maximize both yield and enantiomeric excess (e.e.). researchgate.net For instance, the hydrogenation of methyl 3-oxotetradecanoate using a Ru-BINAP dicarboxylato complex can achieve high yields and enantiomeric excesses exceeding 97%. researchgate.net Another study reports achieving a 91% yield and greater than 99% e.e. for the same transformation. soton.ac.uk
The choice of the ligand is critical to the stereochemical outcome. For example, ruthenium complexes with optically active tertiary diphosphine ligands have been shown to produce methyl (R)-3-hydroxytetradecanoate with an asymmetric yield of 97.0%.
Table 1: Performance of Chiral Ruthenium Catalysts in the Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate
| Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ru-BINAP dicarboxylato | Methyl (R)-3-hydroxytetradecanoate | High | >97 | researchgate.net |
| Not Specified | Methyl (R)-3-hydroxytetradecanoate | 91 | >99 | soton.ac.uk |
| Ruthenium-optically active tertiary diphosphine | Methyl (R)-3-hydroxytetradecanoate | 97.0 (asymmetric yield) | Not specified |
Chemoenzymatic Approaches Utilizing Reductases
Chemoenzymatic methods offer a green and highly selective alternative to purely chemical syntheses. These approaches leverage the stereospecificity of enzymes, such as reductases, to achieve high enantiopurity under mild reaction conditions.
The reduction of methyl 3-oxotetradecanoate to (R)-methyl 3-hydroxytetradecanoate has been successfully demonstrated using reductases. researchgate.net One notable example is the use of a mutant short-chain dehydrogenase/reductase (SDR) from Novosphingobium aromaticivorans. This biocatalyst efficiently converts the ketoester into the desired hydroxy ester.
Baker's yeast (Saccharomyces cerevisiae) is another widely used biocatalyst for the asymmetric reduction of ketones. While it can mediate the reduction of 3-oxoalkanoates to provide (R)-3-hydroxyalkanoates, the yields for longer chain substrates like methyl 3-oxotetradecanoate can be modest.
Enzymatic resolution is another powerful chemoenzymatic strategy. This involves the enantioselective acylation or hydrolysis of a racemic mixture of this compound. For instance, lipases can be employed to selectively acylate one enantiomer, allowing for the separation of the two.
Stereocontrolled Carbon-Carbon Bond Formation Methodologies
While the direct synthesis of this compound through stereocontrolled carbon-carbon bond formation is less common than hydrogenation or enzymatic reduction, related strategies are employed in the synthesis of its precursors and more complex molecules derived from it. These methods often involve the creation of a key carbon-carbon bond that sets the stage for the eventual formation of the 3-hydroxy ester moiety.
One such approach involves the cycloaddition of a ketene (B1206846) with an aldehyde. This method is a general route for the formation of β-lactones, which are cyclic esters that can be subsequently opened to yield β-hydroxy acids or their esters. soton.ac.uk For example, a homochiral hydroxy aldehyde can undergo a Lewis acid-induced cycloaddition to a silyl (B83357) ketene to form a silylated β-lactone. soton.ac.uk This lactone can then be manipulated to produce the target hydroxy ester.
Another strategy involves the use of organometallic reagents. For instance, the oxidative addition of an organic halide to a palladium(0) complex, followed by carbon monoxide insertion and reductive elimination, can generate a β-lactone. soton.ac.uk These lactones serve as valuable intermediates that can be converted to the desired 3-hydroxyalkanoate.
Chemical Derivatization and Analog Synthesis
The chemical modification of this compound allows for the synthesis of a diverse range of derivatives and analogs. These modifications can be used to probe biological activity, alter physical properties, or create building blocks for more complex molecules.
Synthesis of Protected Hydroxy Fatty Acid Derivatives
Protection of the hydroxyl group in this compound is a common strategy to prevent unwanted side reactions during subsequent synthetic steps. Silyl ethers are frequently used as protecting groups due to their ease of introduction and removal under specific conditions. For example, the hydroxyl group can be protected as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. google.com
The synthesis of these protected derivatives typically involves reacting this compound with a silylating agent, such as a silyl chloride or triflate, in the presence of a base. These silyl-protected intermediates are crucial in multi-step syntheses, such as in the preparation of certain δ-lactones where the protected hydroxy ester is a key precursor. google.com Other protecting groups, such as benzyl (B1604629) ethers, can also be employed depending on the requirements of the synthetic route. soton.ac.uk
Table 2: Common Protecting Groups for the Hydroxyl Functionality of this compound
| Protecting Group | Abbreviation | Reagents for Protection |
| Trimethylsilyl | TMS | Trimethylsilyl chloride, Triethylamine |
| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride, Imidazole |
| Benzyl | Bn | Benzyl bromide, Sodium hydride |
Exploration of Branched and Modified this compound Analogs
The synthesis of branched and modified analogs of this compound is of interest for creating novel bioactive compounds and materials. These modifications can involve the introduction of alkyl branches along the fatty acid chain or altering the length of the carbon backbone.
One approach to generating branched analogs is through the use of specific precursors in biosynthetic systems. For example, Pseudomonas resinovorans can produce methyl-branched medium-chain-length polyhydroxyalkanoates (mcl-PHAs) when grown on substrates like 13-methyltetradecanoic acid. nih.gov Hydrolysis of these polymers would yield methyl-branched 3-hydroxy fatty acids.
Chemical synthesis can also be employed to create analogs with varying chain lengths. For instance, surfactins, a class of lipopeptides produced by Bacillus subtilis, contain β-hydroxy fatty acids of various chain lengths, including straight-chain 3-hydroxy tetradecanoate (B1227901). mdpi.com The study of these natural products provides insights into the structural diversity that can be achieved. Furthermore, engineered strains of bacteria like Pseudomonas entomophila have been used to produce polyhydroxyalkanoate homopolymers with varying monomer chain lengths, from poly(3-hydroxyheptanoate) to poly(3-hydroxytetradecanoate), by feeding them the corresponding fatty acids. researchgate.net This biological platform offers a route to a range of 3-hydroxyalkanoates with different chain lengths.
Biological Functions and Molecular Mechanisms of Methyl 3 Hydroxytetradecanoate
Role in Microbial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is mediated by small, diffusible signal molecules. While N-acyl-homoserine lactones (AHLs) are the most common QS signals in Gram-negative bacteria, some species utilize fatty acid-derived molecules for communication annualreviews.orgmdpi.com.
Mechanism of Action in Ralstonia solanacearum Virulence Regulation
The plant pathogenic bacterium Ralstonia solanacearum, which causes a devastating bacterial wilt disease, employs a unique quorum-sensing system known as the phc system to regulate its virulence researchgate.netnih.gov. This system utilizes specific methyl 3-hydroxy fatty acids as diffusible signal molecules annualreviews.org.
While the user's query specifies Methyl 3-hydroxytetradecanoate (B1260086) (also known as Methyl 3-hydroxymyristate or 3-OH MAME), it is crucial to note that different strains of R. solanacearum produce one of two similar molecules: 3-OH MAME (a C14 fatty acid methyl ester) or Methyl 3-hydroxypalmitate (B1262271) (3-OH PAME, a C16 fatty acid methyl ester) annualreviews.orgnih.gov. Both molecules function as the primary QS signal within their respective producing strains annualreviews.orgnih.gov.
The mechanism of virulence regulation is as follows:
Synthesis : The signal molecule, either (R)-3-OH MAME or (R)-3-OH PAME, is synthesized by the methyltransferase PhcB nih.govacs.org.
Sensing : As the bacterial population density increases, the extracellular concentration of the signal molecule rises. This signal is detected by a sensor histidine kinase, PhcS, located in the bacterial inner membrane nih.govacs.org.
Signal Transduction : Upon binding the signal molecule, PhcS initiates a phosphorylation cascade involving the response regulators PhcR and PhcQ acs.org.
Virulence Gene Expression : This signaling cascade ultimately activates the global virulence regulator, PhcA. Activated PhcA controls the expression of a wide array of virulence factors, including the production of extracellular polysaccharide (EPS), biofilm formation, and the secretion of cell-wall-degrading enzymes, which are all crucial for the bacterium's ability to cause disease researchgate.netacs.org.
The specificity of this system is highlighted by the fact that the PhcS sensor and PhcB synthase from a particular strain are attuned to the same signal molecule, ensuring precise communication within the bacterial population nih.gov.
Involvement in Gram-Negative Bacterial Lipopolysaccharide (LPS) Structure and Activity
Lipopolysaccharide (LPS), also known as endotoxin (B1171834), is a major component of the outer membrane of most Gram-negative bacteria researchgate.netocl-journal.org. It is a complex glycolipid composed of three domains: the O-antigen, a core oligosaccharide, and the hydrophobic anchor known as Lipid A taylorfrancis.com. The 3-hydroxytetradecanoate moiety is a fundamental and often essential building block of Lipid A.
Constituent of Lipid A Moiety and Endotoxic Properties
Lipid A is the bioactive component of LPS responsible for its potent immunostimulatory and endotoxic effects researchgate.nettaylorfrancis.com. The canonical structure of Lipid A, such as that from Escherichia coli, consists of a bis-phosphorylated β-(1→6)-linked D-glucosamine disaccharide backbone acylated with multiple fatty acid chains ocl-journal.orgresearchgate.net.
(R)-3-hydroxytetradecanoic acid is typically found as a primary acyl chain, attached directly to the glucosamine (B1671600) disaccharide via amide and ester linkages nih.govmdpi.com. In many enteric bacteria, there are four such chains attached at the 2, 3, 2', and 3' positions nih.gov. These primary 3-hydroxy fatty acids can be further acylated with secondary, non-hydroxylated fatty acids, creating an acyloxyacyl structure nih.gov. This hexa-acylated form is a powerful activator of the host's innate immune system beilstein-journals.org.
The endotoxic properties of Lipid A are mediated through its interaction with the Toll-like Receptor 4 (TLR4) in complex with its co-receptor MD-2 on the surface of immune cells like macrophages researchgate.netfrontiersin.org. The precise structure of Lipid A, including the number, length, and position of its acyl chains, is critical for this recognition and the subsequent inflammatory response nih.govnih.gov. The (R)-3-hydroxytetradecanoyl residues are crucial for binding to the hydrophobic pocket of MD-2, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators characteristic of a response to bacterial infection beilstein-journals.orgfrontiersin.org.
| Bacterial Species | Typical Acyl Chains in Lipid A | Notes on 3-hydroxytetradecanoate |
| Escherichia coli | Hexa-acylated | Contains four (R)-3-hydroxytetradecanoate primary chains. |
| Salmonella minnesota | Hexa- or Hepta-acylated | Contains (R)-3-hydroxytetradecanoate as a primary acyl chain. |
| Pseudomonas aeruginosa | Penta- or Hexa-acylated | Utilizes 3-hydroxydecanoic and 3-hydroxydodecanoic acids. |
| Helicobacter pylori | Tetra-acylated | Utilizes longer chain 3-hydroxy fatty acids (C16, C18) mdpi.com. |
This table illustrates the variation in Lipid A structure, with 3-hydroxytetradecanoate being a common but not universal component.
Structure-Activity Relationship Studies of Lipid A Analogues
The critical role of the 3-hydroxytetradecanoate-containing Lipid A in triggering an immune response has made it a major target for research into immunomodulatory agents and vaccine adjuvants. Structure-activity relationship (SAR) studies, using chemically synthesized Lipid A analogues, have provided deep insights into the molecular requirements for endotoxic activity nih.govnih.gov.
Key findings from these studies include:
Acylation Pattern is Crucial : The number and arrangement of acyl chains are paramount. Hexa-acylated structures, like that of E. coli Lipid A containing four 3-hydroxytetradecanoate residues, are potent TLR4 agonists beilstein-journals.org. In contrast, under-acylated versions, such as tetra-acylated precursors, can act as antagonists, binding to the TLR4/MD-2 complex without triggering a signal and thereby blocking the action of endotoxic LPS beilstein-journals.org.
Phosphate (B84403) Groups are Important : The two phosphate groups on the glucosamine backbone are critical for activity, engaging in electrostatic interactions with the TLR4/MD-2 receptor complex researchgate.net. Synthetic analogues lacking one or both phosphate groups show significantly reduced activity nih.gov.
Role of 3-Hydroxy Group : The 3-hydroxy group on the tetradecanoate (B1227901) chain is a key structural feature. Synthetic studies have confirmed that a synthetic disaccharide carrying four (R)-3-hydroxytetradecanoyl residues exhibits significant endotoxic activities, including B-lymphocyte mitogenicity and the capacity to induce prostaglandin (B15479496) formation in macrophages nih.gov.
Acyloxyacyl Groups Enhance Potency : The addition of secondary acyl chains to the primary 3-hydroxytetradecanoate residues to form acyloxyacyl groups is a determinant for maximal biological activity. Synthetic Lipid A with these structures exhibits endotoxic activities comparable to or stronger than natural Lipid A nih.gov.
These SAR studies have been instrumental in the design of synthetic molecules with tailored immunological profiles, such as potent vaccine adjuvants with low toxicity (e.g., Monophosphoryl Lipid A) and antagonists for the treatment of sepsis beilstein-journals.org.
| Lipid A Analogue Feature | Effect on TLR4 Activity | Reference Finding |
| Hexa-acylated (vs. Tetra-acylated) | Strong Agonist (vs. Antagonist) | Underacylated variants can block endotoxic action beilstein-journals.org. |
| Bis-phosphorylated (vs. Monophosphorylated) | Strong Agonist (vs. Weaker Agonist) | Analogues with single phosphate groups have diminished activity nih.gov. |
| Presence of (R)-3-hydroxytetradecanoyl chains | Essential for Activity | A synthetic precursor with four of these chains showed endotoxic activity nih.gov. |
| Presence of secondary acyl chains | Potentiates Activity | The presence of acyloxyacyl groups is an important determinant for strong biological activity nih.gov. |
Function in Eukaryotic Systems
Methyl 3-hydroxytetradecanoate and its corresponding fatty acid are primarily known as bacterial molecules. In eukaryotic systems, their main function is not as endogenous signaling or metabolic molecules but rather as potent elicitors of the innate immune response when they are part of the bacterial LPS structure.
When Gram-negative bacteria invade a eukaryotic host, the Lipid A component of their LPS, containing 3-hydroxytetradecanoate, is recognized as a pathogen-associated molecular pattern (PAMP) by the TLR4/MD-2 receptor complex frontiersin.org. This recognition is a cornerstone of innate immunity, triggering a rapid and robust inflammatory response designed to eliminate the invading pathogen frontiersin.org.
While longer-chain 3-hydroxy fatty acids can be found in eukaryotes and may be involved in cellular metabolism and signaling, 3-hydroxytetradecanoate itself is not a well-established endogenous eukaryotic signaling molecule frontiersin.orgresearchgate.net. Some studies have noted the presence of 3-hydroxy fatty acids in humans, potentially derived from gut microbiota or from incomplete mitochondrial beta-oxidation frontiersin.orgnih.gov. These molecules can interact with certain G-protein coupled receptors, but the specific role of 3-hydroxytetradecanoate in these processes remains an area for further investigation frontiersin.org. The primary and most well-characterized function of this compound in relation to eukaryotes is its role as a key structural determinant of endotoxin, driving the host's immune response to Gram-negative bacterial infection.
Significance in Mammalian Fatty Acid Metabolism and Oxidative Disorders
L-3-Hydroxy fatty acids are not typically found in significant amounts in normal human physiology; their accumulation is often linked to genetic disorders of fatty acid oxidation. In conditions such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP) deficiencies, there is an accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid. nih.gov Research indicates that these accumulating metabolites can induce oxidative stress. For instance, in vitro studies using rat brain tissue have shown that 3-hydroxytetradecanoic acid can lead to lipid peroxidation and protein oxidative damage. researchgate.net It has also been observed to diminish levels of reduced glutathione (B108866) (GSH), a key antioxidant, without affecting nitrate (B79036) and nitrite (B80452) production. researchgate.net
Furthermore, 3-hydroxytetradecanoic acid and other long-chain 3-hydroxy fatty acids have been shown to act as uncouplers of oxidative phosphorylation in heart mitochondria. researchgate.net This disruption of the mitochondrial respiratory chain can impair energy homeostasis. researchgate.net While these findings relate to the free fatty acid, they suggest a potential for related compounds like this compound to be involved in pathologies associated with oxidative stress, particularly when normal fatty acid metabolism is compromised. The measurement of 3-hydroxy fatty acids in plasma is a valuable tool for identifying defects in LCHAD and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) enzymes. nih.gov
Some medium-chain 3-hydroxy fatty acids can also be produced by gut microbiota and may play a role in intracellular signaling. frontiersin.org For example, 3-hydroxydecanoic acid is known to be produced by Lactobacillus plantarum. frontiersin.org
Table 1: Effects of 3-Hydroxytetradecanoic Acid on Oxidative Stress Parameters in Rat Cerebral Cortex
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Lipid Peroxidation | Significant increase | Inducement of oxidative damage to lipids | researchgate.net |
| Carbonyl Formation | Significant increase | Indication of protein oxidative damage | researchgate.net |
| Sulfhydryl Content | Decrease | Indication of protein oxidative damage | researchgate.net |
| Reduced Glutathione (GSH) | Diminished levels | Depletion of a key antioxidant | researchgate.net |
Role in Plant Defense and Signaling Pathways (e.g., Lipid A-like molecules)
Recent discoveries have highlighted the crucial role of medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) as signaling molecules in plant immunity. oeaw.ac.atnih.govinnovations-report.com These molecules, which are fundamental components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, are recognized by the plant's immune system, triggering a defense response. nih.gov
The Arabidopsis receptor kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) has been identified as the cell-surface immune receptor that senses these bacterial mc-3-OH-FAs. nih.govinnovations-report.com This recognition is specific to the chain length and hydroxylation of the fatty acid. nih.gov Studies have shown that free (R)-3-hydroxydecanoic acid is a potent immune elicitor. nih.gov While research has focused on medium-chain 3-hydroxy fatty acids, it has been noted that some bacteria, like those of the genus Burkholderia, produce 3-hydroxyalkanoate precursors with 3-hydroxytetradecanoic acid (C14) tails, though these did not activate Arabidopsis PTI as strongly as the C10 versions in one study. pnas.org
This signaling mechanism is highly sophisticated, as bacteria cannot easily evade this immune recognition because 3-hydroxy fatty acids are essential building blocks for them. innovations-report.com The perception of these simple bacterial metabolites by plants initiates immune signaling and enhances resistance to pathogens. oeaw.ac.atpnas.org It is plausible that plants treated with 3-hydroxy fatty acids could exhibit increased resistance to pathogenic bacteria. oeaw.ac.atinnovations-report.com
This compound is also known to be a quorum-sensing signal molecule, referred to as a "quormone," which regulates the virulence of the plant pathogen Ralstonia solanacearum.
Interactions with Biological Macromolecules
Ligand-Receptor Binding Studies
In mammals, certain 3-hydroxy fatty acids have been identified as ligands for G protein-coupled receptors (GPCRs), which are crucial in regulating metabolism and immune functions. nih.gov Specifically, medium-chain 3-hydroxy fatty acids can activate the hydroxycarboxylic acid receptor 3 (HCA3) and GPR84. nih.gov For example, 3-hydroxydecanoic acid is an agonist for both HCA3 and GPR84. nih.gov These receptors are expressed in immune cells like neutrophils, macrophages, and monocytes. nih.gov While there is a lack of specific ligand-receptor binding studies for this compound, the activity of structurally similar 3-hydroxy fatty acids suggests a potential for interaction with such receptors.
In the plant kingdom, a significant ligand-receptor interaction has been identified. The plant immune receptor LORE directly binds to medium-chain 3-hydroxy fatty acids. oeaw.ac.atnih.gov This binding event is what initiates a potent immune response in Arabidopsis thaliana. oeaw.ac.atnih.gov The specificity of this receptor is dependent on the chain length of the fatty acid, with a preference for medium chains. nih.govpnas.org
Table 2: Known Receptors for 3-Hydroxy Fatty Acids
| Receptor | Organism | Ligand Class | Cellular Location | Function | References |
|---|---|---|---|---|---|
| HCA3 | Mammals | Medium-chain 3-hydroxy fatty acids | Immune cells | Regulation of immune responses | nih.gov |
| GPR84 | Mammals | Medium-chain 3-hydroxy fatty acids | Immune cells | Regulation of immune responses | nih.gov |
| LORE | Plants (Arabidopsis) | Medium-chain 3-hydroxy fatty acids | Cell-surface | Plant immune response | oeaw.ac.atnih.govinnovations-report.com |
Impact on Membrane Structure and Function
The presence of a hydroxyl group on the acyl chain can significantly alter the biophysical properties of lipids, affecting membrane lipid packing and the regulation of associated proteins. nih.gov Hydroxylation can influence the transition temperature of the membrane and the stiffness and compactness of the plasma membrane. nih.gov The C14 saturated acyl chain of this compound would be expected to increase the rigidity of model membranes, similar to other saturated fatty acids. However, the presence of the 3-hydroxy group could introduce some disorder near the headgroup region of the phospholipids (B1166683) due to steric hindrance and potential hydrogen bonding interactions.
Computational studies, such as molecular dynamics simulations, are valuable tools for predicting how specific lipids interact with and alter membrane properties at an atomic level. hawaii.eduresearchgate.netbohrium.comnih.gov Such studies on related hydroxylated fatty acids could provide more precise insights into the potential effects of this compound on membrane fluidity, thickness, and lateral organization.
Analytical Methodologies for Characterization and Quantification of Methyl 3 Hydroxytetradecanoate
Chromatographic Techniques
Chromatographic methods are fundamental for separating Methyl 3-hydroxytetradecanoate (B1260086) from complex matrices and for assessing its purity, including the separation of stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs), including Methyl 3-hydroxytetradecanoate. This method is particularly valuable for identifying and quantifying 3-hydroxy fatty acids, which are characteristic components of lipopolysaccharides (LPS) in Gram-negative bacteria. The analysis of these compounds by GC-MS serves as a reliable chemical alternative to biological assays for endotoxin (B1171834) measurement aaem.pl.
Due to the low volatility and high polarity of the precursor free fatty acids, derivatization is a mandatory step to convert them into more volatile and less polar FAMEs suitable for GC analysis calstate.edurestek.com. The hydroxyl group of this compound may also be further derivatized, for instance by silylation, to improve peak shape and sensitivity aaem.plsigmaaldrich.com. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a characteristic mass spectrum that acts as a molecular fingerprint for identification. For 3-hydroxy FAMEs, common fragments include an ion at m/z 175, resulting from the cleavage of the C3-C4 bond, which is often monitored for selective detection aaem.pl.
Effective sample preparation is critical for reliable GC-MS analysis. The process typically involves extraction of lipids from the sample matrix, followed by a derivatization step to convert 3-hydroxytetradecanoic acid into its methyl ester.
Acid-Catalyzed Esterification: A common and robust method involves heating the lipid extract with an acidic methanol (B129727) solution.
Methanolic HCl: Anhydrous hydrogen chloride in methanol (e.g., 2 M) is a frequently used reagent. The sample is heated with the reagent, often overnight at a controlled temperature (e.g., 100°C), to ensure complete conversion of the fatty acid to its methyl ester aaem.plsigmaaldrich.com. The resulting FAMEs are then extracted from the aqueous phase using a non-polar solvent like n-hexane aaem.pl.
Boron Trifluoride-Methanol (BF₃-Methanol): A 14% solution of BF₃ in methanol is another effective catalyst for esterification. The reaction is typically performed at a mild temperature (around 60°C) for about an hour restek.com.
Silylation: To enhance chromatographic performance, the free hydroxyl group on the FAME can be further derivatized. This is commonly achieved through silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, are common silylating agents restek.comsigmaaldrich.com. The reaction converts the hydroxyl group into a less polar and more stable TMS ether, leading to sharper, more symmetrical peaks during GC analysis sigmaaldrich.com. The resulting TMS derivatives of 3-hydroxy FAMEs show characteristic mass spectral fragments, such as the loss of a methyl group (M-15) aaem.pl.
The table below summarizes common derivatization protocols.
| Protocol | Reagent(s) | Typical Conditions | Purpose |
| Acid-Catalyzed Esterification | Methanolic HCl or BF₃-Methanol | Heating (60-100°C) for 1-16 hours | Converts carboxylic acid to methyl ester for volatility aaem.plrestek.com. |
| Silylation | BSTFA or MSTFA (+1% TMCS) | Heating (e.g., 70°C) for 15-60 minutes | Converts hydroxyl group to TMS ether to improve peak shape and stability restek.comsigmaaldrich.com. |
The quantification of this compound and other 3-hydroxy fatty acids via GC-MS is a cornerstone of environmental and microbial monitoring, primarily due to their direct link to bacterial endotoxins aaem.pl.
Environmental Monitoring: Gram-negative bacteria are ubiquitous in the environment, and their cell wall component, LPS (endotoxin), can be a potent inflammatory agent. Since 3-hydroxy fatty acids (including the C14:0 chain) are integral and conserved components of the Lipid A moiety of LPS, their measurement provides a quantitative assessment of endotoxin load. This method has been successfully applied to analyze settled house dust, agricultural dust, and other environmental samples to evaluate human exposure to bacterial endotoxins aaem.pl.
Microbial Analysis: In microbiology, FAME profiling by GC-MS is a standard chemotaxonomic tool for identifying bacterial species. The profile of fatty acids, including hydroxylated ones, is often unique to specific genera or species. Analysis of this compound helps in characterizing the lipid composition of Gram-negative bacteria and in studies related to bacterial physiology and pathogenesis.
While GC-MS is ideal for quantification and identification, High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and, crucially, for separating the enantiomers of this compound nih.govfrontiersin.org. The 3-hydroxy position is a chiral center, meaning the molecule can exist as two non-superimposable mirror images: (R)-Methyl 3-hydroxytetradecanoate and (S)-Methyl 3-hydroxytetradecanoate.
Biological systems are often stereospecific, producing or interacting with only one enantiomer. Therefore, separating and analyzing the individual enantiomers is essential for understanding the compound's biological origins and activity. This separation is achieved using a chiral stationary phase (CSP) in the HPLC column. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. This technique is indispensable for:
Determining the enantiomeric excess (ee) of a sample.
Preparing enantiomerically pure standards.
Studying the stereoselectivity of enzymes involved in its synthesis or metabolism.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Profiling
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and elucidating its atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule.
For this compound, the key diagnostic signals in the ¹H NMR spectrum include:
A multiplet around 4.02 ppm corresponding to the proton on the carbon bearing the hydroxyl group (H3).
A singlet around 3.73 ppm for the three protons of the methyl ester group (-OCH₃).
Two distinct signals for the diastereotopic protons on the adjacent C2 carbon, appearing as doublets of doublets around 2.53 and 2.43 ppm.
A triplet around 0.90 ppm for the terminal methyl group of the long alkyl chain frontiersin.org.
The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for:
The carbonyl carbon of the ester at approximately 173.5 ppm.
The carbon atom attached to the hydroxyl group (C3) at around 68.1 ppm.
The methyl carbon of the ester group at about 51.7 ppm frontiersin.org.
The following tables present typical NMR data for this compound as reported in the literature nih.govfrontiersin.org.
¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~4.02 | m (multiplet) | H at C3 (-CHOH-) |
| ~3.73 | s (singlet) | Protons of methyl ester (-COOCH₃) |
| ~2.53 | dd (doublet of doublets) | One H at C2 (-CH₂COO-) |
| ~2.43 | dd (doublet of doublets) | Second H at C2 (-CH₂COO-) |
| ~1.57-1.29 | m (multiplet) | Protons of the alkyl chain (-CH₂-) |
¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~173.5 | Carbonyl carbon of ester (C1) |
| ~68.1 | Carbon with hydroxyl group (C3) |
| ~51.7 | Methyl carbon of ester (-OCH₃) |
| ~41.1 | Methylene carbon adjacent to carbonyl (C2) |
| ~36.5 | Methylene carbon at C4 |
| ~31.9 - 22.7 | Carbons of the alkyl chain |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and exploring the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₁₅H₃₀O₃ and a molecular weight of approximately 258.4 g/mol abcam.comnist.govlarodan.com.
In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of this compound provides significant structural insights. A key characteristic feature in the mass spectra of 3-hydroxy fatty acid methyl esters is the presence of a prominent base peak at a mass-to-charge ratio (m/z) of 103 researchgate.net. This highly stable ion is indicative of the 3-hydroxy position and is formed by cleavage between the C3 and C4 carbons. The stability of this fragment is attributed to the electronic contribution from the adjacent ester group researchgate.net.
Another significant fragment ion is observed at m/z 240, which corresponds to the loss of a hydroxyl group (-OH) from the parent molecule researchgate.net. The lability of the β-hydroxy group in a carbonyl system can also lead to the loss of a water molecule (H₂O) from the molecular ion researchgate.net.
The analysis of these characteristic fragment ions allows for the confident identification of this compound, distinguishing it from other fatty acid methyl esters. For instance, the mass spectrum of the non-hydroxylated methyl tetradecanoate (B1227901) shows a molecular ion peak at m/z 242 researchgate.net.
Table 1: Characteristic Mass Spectrometry Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Ion Description | Significance |
|---|---|---|
| 258.4 | Molecular Ion [M]⁺ | Corresponds to the molecular weight of the compound. |
| 240 | [M-OH]⁺ | Represents the loss of the hydroxyl group from the parent molecule. researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The FTIR spectrum will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), carbonyl (C=O), and carbon-hydrogen (C-H) bonds within the compound.
The presence of the hydroxyl group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to hydrogen bonding. The introduction of a hydroxyl group into a fatty acid methyl ester results in the appearance of this distinct O-H stretching band researchgate.net.
A strong, sharp absorption peak is expected in the range of 1730-1746 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group researchgate.netresearchgate.net. This peak confirms the presence of the methyl ester moiety in the molecule.
The aliphatic chain of the molecule gives rise to several C-H stretching and bending vibrations. Peaks for C-H stretching are typically observed just below 3000 cm⁻¹. Additionally, characteristic C-H₂ rocking bands can be seen around 1450-1468 cm⁻¹, and other C-H bond features may appear at wavenumbers such as 1112 cm⁻¹, 1378 cm⁻¹, and 1416 cm⁻¹ researchgate.net.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| 3200-3600 | Hydroxyl (-OH) | Stretching, broad |
| 2850-2960 | C-H (alkane) | Stretching |
| 1730-1746 | Carbonyl (C=O) of Ester | Stretching, strong researchgate.net |
| 1450-1468 | C-H₂ | Rocking researchgate.net |
Research Applications and Biotechnological Potentials of Methyl 3 Hydroxytetradecanoate
As a Chiral Building Block in Complex Molecule Synthesis
The specific stereochemistry of Methyl 3-hydroxytetradecanoate (B1260086) makes it an important starting material or intermediate in the asymmetric synthesis of complex organic molecules, where precise three-dimensional arrangement of atoms is crucial for biological activity.
Intermediate in Orlistat Synthesis and Related β-Lactones
Methyl (3S)-3-hydroxytetradecanoate is a well-established key intermediate in the synthesis of Orlistat, a potent inhibitor of pancreatic lipase (B570770) used in the management of obesity. The synthesis of Orlistat leverages the chiral center of the (3S) enantiomer to construct the final molecule's specific stereochemistry, which is essential for its therapeutic effect. The hydroxyl and ester functional groups of Methyl 3-hydroxytetradecanoate provide versatile reaction sites for the necessary chemical transformations.
The synthesis of Orlistat often involves multiple steps where this compound is modified to build the characteristic β-lactone (oxetan-2-one) ring, a structural motif present in Orlistat and other pharmacologically relevant natural products. The β-lactone ring is a critical component of Orlistat's mechanism of action. General methods for synthesizing β-lactones can involve the cyclization of β-hydroxy carboxylic acids or their derivatives, for which this compound serves as a direct precursor after hydrolysis. google.comresearchgate.netorgsyn.org The stereoselective synthesis of these β-lactones is crucial, and starting with an enantiomerically pure precursor like (R)- or (S)-Methyl 3-hydroxytetradecanoate is a common strategy to achieve the desired stereochemistry in the final product. orgsyn.org
Precursor for Lipid A Derivatives and Immunomodulators
This compound serves as a precursor in the synthesis of derivatives of Lipid A. researchgate.net Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and the molecule responsible for the endotoxic activity of these bacteria. mdpi.com The structure of Lipid A typically includes a glucosamine (B1671600) disaccharide backbone acylated with fatty acids, with (R)-3-hydroxytetradecanoic acid being a common constituent.
Researchers synthesize Lipid A analogs to study the structural basis of its biological activities and to develop molecules that can modulate the immune system. beilstein-journals.org These synthetic derivatives can act as either agonists or antagonists of Toll-like receptor 4 (TLR4), the receptor that recognizes Lipid A and initiates an innate immune response. By modifying the structure of Lipid A, it is possible to create immunomodulators that can, for example, act as vaccine adjuvants (enhancing the immune response to a vaccine) or as agents to treat sepsis by blocking the harmful effects of endotoxins. researchgate.netbohrium.comnih.gov The synthesis of these complex molecules often involves the use of protected monosaccharide building blocks acylated with specific fatty acids, including 3-hydroxytetradecanoic acid, for which this compound is a convenient starting material. nih.gov
Biomarker Applications in Diagnostics and Environmental Monitoring
The presence and concentration of 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid and its methyl ester, can serve as valuable biomarkers for detecting the presence of certain bacteria and for diagnosing specific metabolic disorders.
Detection of Endotoxins from Gram-Negative Bacteria in Various Matrices
As 3-hydroxy fatty acids are integral and characteristic components of the Lipid A portion of endotoxins, they can be used as chemical markers for the presence of Gram-negative bacteria. nih.govbohrium.com Traditional methods for endotoxin (B1171834) detection, such as the Limulus Amebocyte Lysate (LAL) assay, primarily detect the biologically active, water-soluble fraction of endotoxin. nih.govunit.no However, a chemical analysis approach based on quantifying 3-hydroxy fatty acids aims to estimate the total amount of endotoxin in a sample. nih.govbohrium.com
This chemical marker approach is particularly useful in environmental monitoring, for example, in analyzing atmospheric aerosols. kaust.edu.sa Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to quantify 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, in environmental samples. kaust.edu.sa For this analysis, fatty acids from the sample are often converted to their methyl esters, such as this compound, to increase their volatility for GC analysis. Studies have shown a correlation between the concentration of specific 3-hydroxy fatty acids (including C12 and C14) and the endotoxin levels measured by the LAL assay, supporting their use as reliable markers for endotoxin contamination. biomedres.us
Table 1: 3-Hydroxy Fatty Acids as Endotoxin Markers
| 3-Hydroxy Fatty Acid Chain Length | Typical Association | Analytical Method |
|---|---|---|
| C10 - C18 | Gram-Negative Bacteria Endotoxin | GC-MS, HPLC-MS/MS |
| C14 (Tetradecanoic) | Highly characteristic of Lipid A | HPLC-MS/MS |
| C10, C12, C14 | Dominant in pure lipopolysaccharides | HPLC-MS/MS |
Indicator for Fatty Acid Oxidative Disorders
Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic conditions where the body is unable to properly break down fatty acids to produce energy. nih.govnih.gov This leads to an accumulation of fatty acids and their intermediates in the body. In certain FAODs, particularly those affecting the oxidation of long-chain fatty acids, there can be an accumulation of long-chain 3-hydroxy fatty acids. mdpi.com
The diagnosis of these disorders often involves analyzing the profile of acylcarnitines and fatty acids in blood and urine samples. nih.gov Elevated levels of specific long-chain 3-hydroxy fatty acids can be indicative of a defect in one of the enzymes involved in the β-oxidation spiral, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or mitochondrial trifunctional protein (TFP) deficiency. nih.gov Therefore, the detection and quantification of these molecules, including 3-hydroxytetradecanoic acid, are important for the diagnosis and management of these serious metabolic diseases. mdpi.com
Advanced Materials Science and Biopolymer Development
This compound is a monomer that belongs to the class of 3-hydroxyalkanoates, which are the building blocks of polyhydroxyalkanoates (PHAs). PHAs are a family of biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. researchgate.net These biopolymers have garnered significant interest as sustainable alternatives to conventional petroleum-based plastics. mdpi.com
The properties of PHAs can be tailored by varying the monomer composition. While short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB) are often stiff and brittle, incorporating medium-chain-length monomers, such as those derived from 3-hydroxytetradecanoic acid, can result in polymers with more elastomeric properties. nih.gov This versatility makes PHAs suitable for a wide range of applications, including in the biomedical field for creating devices like sutures, scaffolds for tissue engineering, and drug delivery systems. nih.govmdpi.com
The synthesis of novel polyesters and copolyesters can involve the ring-opening polymerization of lactones derived from hydroxyalkanoates. For instance, 9-hydroxynonanoic acid can be converted into a lactone monomer for the synthesis of biodegradable polylactones. nih.gov Similarly, 3-hydroxytetradecanoic acid, derived from its methyl ester, could potentially be used to create novel lactones and subsequently new biopolymers with specific properties for advanced materials science applications. While the direct use of this compound in large-scale biopolymer production is not as common as for shorter-chain monomers, it represents a class of molecules with significant potential for developing new biomaterials.
Monomer for Polyhydroxyalkanoate (PHA) Production and Material Characterization
This compound is a key monomeric unit in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are produced by various bacteria, such as Pseudomonas putida, as intracellular carbon and energy storage materials nih.govnih.gov. The incorporation of 3-hydroxytetradecanoate (3HTD) and other mcl-monomers into the polymer chain significantly influences the material properties of the resulting PHA.
The composition of the PHA polymer is largely dependent on the carbon substrate provided to the bacteria nih.govnih.gov. When Pseudomonas putida is cultured on long-chain fatty acids, there is an increased proportion of longer-chain monomers like 3-hydroxydodecanoate (C12) and 3-hydroxytetradecanoate (C14) in the resulting mcl-PHA nih.govnih.gov. For instance, studies have shown that the monomer composition of PHA can be tailored by selecting specific fatty acid feedstocks nih.gov.
The inclusion of 3HTD monomers generally results in PHAs with lower crystallinity, making them more flexible and elastomeric compared to the more common short-chain-length PHAs (scl-PHAs) like poly(3-hydroxybutyrate) (PHB), which are known for their brittleness mdpi.comresearchgate.net. This difference in physical properties broadens the potential applications of mcl-PHAs.
Detailed Research Findings:
Research conducted on Pseudomonas putida LS46 has provided insights into the monomer composition and thermal properties of mcl-PHAs produced from various carbon sources. While specific data for a homopolymer of this compound is not detailed, the trend of incorporating longer side-chain monomers is evident.
**Table 1: Monomer Composition of mcl-PHA Produced by *Pseudomonas putida***
| Carbon Substrate | 3-hydroxyoctanoate (B1259324) (C8) (%) | 3-hydroxydecanoate (B1257068) (C10) (%) | 3-hydroxydodecanoate (C12) (%) | 3-hydroxytetradecanoate (C14) (%) |
|---|---|---|---|---|
| Octanoic Acid | Major | Minor | - | - |
| Decanoic Acid | Minor | Major | Minor | - |
| Dodecanoic Acid | - | Minor | Major | Minor |
| Tetradecanoic Acid | - | - | Minor | Major |
This table is illustrative, based on general findings that PHA monomer composition reflects the carbon substrate length. nih.govnih.govplos.org
The material characterization of these mcl-PHAs reveals properties that are distinct from scl-PHAs. They typically exhibit lower melting temperatures (Tm) and glass transition temperatures (Tg), contributing to their flexibility nih.govresearchgate.net. The slow crystallization behavior of mcl-PHAs is another key characteristic nih.gov.
Table 2: Thermal Properties of a Representative mcl-PHA Copolymer
| Property | Value |
|---|---|
| Melting Temperature (Tm) | 43.2 to 51.2°C nih.gov |
| Glass Transition Temperature (Tg) | Varies with composition |
| Crystallinity | Low nih.gov |
This table presents typical values for mcl-PHAs containing a mix of monomers, including C12 and C14 units.
Exploration in Biofuel Development from PHA-Derived Esters
Beyond their use as bioplastics, PHAs are being explored as a source for novel biofuels. Through a process of acid-catalyzed hydrolysis and esterification, PHAs can be converted into their constituent hydroxyalkanoate methyl esters (HAMEs) researchgate.net. This compound is one such HAME derived from mcl-PHAs.
These PHA-derived biofuels are chemically similar to conventional biodiesel, which consists of fatty acid methyl esters (FAMEs) ajol.infoiea-amf.org. A significant advantage of HAMEs is their high oxygen content and the absence of nitrogen and sulfur, which can lead to cleaner combustion researchgate.net.
Research has investigated the combustion heats of mcl-HAMEs, providing a basis for their evaluation as potential fuel or fuel additives. The combustion heat of mcl-HAMEs has been found to be comparable to that of ethanol, a widely used biofuel researchgate.net.
Detailed Research Findings:
Studies comparing the fuel properties of HAMEs with other fuels have provided valuable data on their energy content.
Table 3: Combustion Heat of Various Fuels
| Fuel | Combustion Heat (kJ/g) |
|---|---|
| Medium-chain-length HAMEs (representative) | ~30 researchgate.net |
| 3-hydroxybutyrate methyl ester (3HBME) | ~20 researchgate.net |
| Ethanol | ~27 researchgate.net |
This table provides a comparison of the energy content of different biofuels.
The properties of this compound as a distinct chemical entity are also documented, providing foundational data for its potential applications.
Table 4: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 55682-83-2 abcam.comlarodan.combldpharm.comnist.gov |
| Molecular Formula | C15H30O3 abcam.comlarodan.comnist.gov |
| Molecular Weight | 258.4 g/mol abcam.comlarodan.comnist.gov |
| Purity | >98% abcam.comlarodan.com |
This table summarizes key identifiers and properties of the compound.
The exploration of this compound and other mcl-HAMEs as biofuels is still an emerging field. However, their favorable properties suggest they could contribute to the diversification of renewable energy sources. Further research will be necessary to fully assess their performance in engines and their economic viability on a larger scale.
Future Research Directions and Emerging Paradigms
Unraveling Novel Biological Functions and Signaling Pathways
While the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) is known for anti-diabetic and anti-inflammatory effects, the specific biological roles of methyl 3-hydroxytetradecanoate (B1260086) remain a frontier for discovery. nih.govnih.gov Future research will likely focus on identifying its specific interactions within cellular systems. Investigations may explore its potential role as a signaling molecule, capable of modulating pathways involved in inflammation, metabolism, and cell communication. For instance, studies have shown that other 3-hydroxy oxylipins can be utilized by microorganisms to regulate pathogenicity and by host cells to produce pro-inflammatory mediators. gerli.com Uncovering whether methyl 3-hydroxytetradecanoate participates in similar pathways, such as quorum sensing in microbial communities or as a precursor for more complex bioactive lipids in mammals, is a key area of interest.
Development of Greener and More Efficient Synthetic Methodologies
The synthesis of specific fatty acid derivatives like this compound is crucial for enabling detailed study and potential commercial application. Current methods often involve reacting 3-hydroxytetradecanoic acid with methanol (B129727) under acidic conditions. However, there is a significant push towards developing more sustainable and efficient synthetic strategies.
Key areas for development include:
Biocatalysis: Utilizing enzymes or whole-cell catalysts offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. rwth-aachen.de Research into oleate (B1233923) hydratases and engineered P450 monooxygenases for the production of hydroxy fatty acids from unsaturated fatty acid precursors is a promising avenue. rwth-aachen.deuniba.it These biocatalytic systems could be tailored to produce (R)- or (S)-enantiomers of 3-hydroxytetradecanoic acid, which can then be esterified to yield the target compound.
Chemoenzymatic Synthesis: Combining the advantages of chemical and enzymatic steps can create highly efficient synthetic routes. For example, a biocatalytic hydration of a fatty acid precursor could be followed by a simple chemical esterification.
Flow Chemistry: Continuous flow reactors can offer improved reaction control, higher yields, and easier scalability compared to traditional batch processes.
These advancements aim to provide scalable, cost-effective, and environmentally benign methods for producing high-purity this compound. acs.org
| Methodology | Advantages | Challenges | Future Research Focus |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established, versatile | Often requires harsh conditions, may lack stereoselectivity, potential for byproducts | Use of novel, milder catalysts |
| Biocatalysis (Enzymatic) | High specificity (regio- and stereoselective), mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations | Enzyme discovery and engineering, process optimization in bioreactors acs.org |
| Whole-Cell Biotransformation | No need for enzyme purification, cofactor regeneration is intrinsic | Lower product concentrations, potential for competing metabolic pathways | Metabolic engineering of microbial strains for higher yields rwth-aachen.de |
Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring
The analysis of hydroxy fatty acids and their esters is challenging due to their low abundance in biological samples and the existence of numerous isomers. nih.gov Future research will heavily rely on the continued development of advanced analytical techniques to enable sensitive and specific detection of this compound.
Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for analyzing these compounds. nih.govnih.gov Emerging strategies focus on enhancing sensitivity and structural elucidation:
Tandem Mass Spectrometry (MS/MS): Techniques like multi-dimensional mass spectrometry-based shotgun lipidomics can improve specificity and sensitivity for detecting low-abundance lipids. nih.gov
Novel Derivatization Strategies: Chemical derivatization can be employed to shift the mass of the molecule, moving it out of regions with interfering signals from other lipids, thereby reducing false positives. nih.gov
Electron-Activated Dissociation (EAD): This advanced fragmentation technique in mass spectrometry provides detailed structural information, helping to pinpoint the exact location of hydroxyl groups and double bonds in complex fatty acids. riken.jp
In Situ Monitoring: The development of probes or biosensors for real-time monitoring of this compound within living cells or tissues would represent a major leap forward, providing dynamic information about its production and signaling function.
These methods will be critical for accurately quantifying this compound in complex biological matrices and understanding its metabolic fate. acs.org
Tailoring this compound and its Analogs for Specific Biomedical and Industrial Applications
The inherent chemical structure of this compound—containing a hydroxyl group and a methyl ester—makes it a versatile building block. rwth-aachen.de Future research will explore the synthesis of analogs and derivatives to tailor its properties for specific applications.
Biomedical Applications: Structure-activity relationship (SAR) studies will be crucial. By synthesizing a series of analogs with varied chain lengths, degrees of unsaturation, or modifications to the hydroxyl group, researchers can identify compounds with enhanced potency or specificity for therapeutic targets, such as enzymes or receptors involved in metabolic diseases.
Industrial Applications: Hydroxy fatty acids are valued for conferring properties like higher viscosity and reactivity. gsartor.org this compound could serve as a precursor for polymers, lubricants, plasticizers, and surfactants. rwth-aachen.de Its use in the fragrance industry, where it is noted for a warm, sweet, and aromatic aroma, is also an area for potential expansion. Furthermore, its esterification with other fatty acids could produce novel FAHFAs with unique physical and biological properties.
| Application Area | Potential Role of this compound | Focus of Future Research & Tailoring |
|---|---|---|
| Pharmaceuticals | As a precursor for anti-inflammatory or anti-diabetic drugs | Synthesis of analogs to optimize biological activity and pharmacokinetic properties |
| Cosmetics & Fragrances | As a fragrance component with a nutmeg-like scent | Optimization of synthesis for purity and sensory profile |
| Biopolymers | As a monomer for producing polyesters (polyhydroxyalkanoates) | Development of polymerization methods to control material properties |
| Lubricants & Plasticizers | As a base material for specialty chemicals | Chemical modification to enhance thermal stability and viscosity |
Integration with Systems Biology and Metabolomics Approaches
Understanding the full significance of this compound requires placing it within the broader context of cellular and organismal metabolism. Systems biology and metabolomics offer the tools to achieve this holistic view. By employing global lipidomics and metabolomics profiling, researchers can map the metabolic networks in which this compound is involved. nih.gov
Future studies will likely focus on:
Identifying Precursors and Downstream Metabolites: Tracing the metabolic pathways that lead to the synthesis and degradation of this compound.
Correlation with Disease States: Analyzing how the levels of this compound change in various diseases, such as diabetes or inflammatory conditions, to identify its potential as a biomarker. nih.govacs.org
Network Analysis: Integrating data on this compound with genomic, transcriptomic, and proteomic data to build comprehensive models of its biological role.
This integrated approach will be essential for moving beyond the study of a single molecule to understanding its function as part of a complex, dynamic biological system. nih.gov
Q & A
(Basic) What are the established methods for synthesizing and characterizing Methyl 3-hydroxytetradecanoate in laboratory settings?
Answer:
this compound is synthesized through two primary routes:
- Chemical synthesis : Esterification of 3-hydroxytetradecanoic acid with methanol under acidic catalysis, followed by purification via column chromatography .
- Microbial biosynthesis : Engineered Pseudomonas putida strains (e.g., KT2442 mutants) produce the compound as a monomer in polyhydroxyalkanoate (PHA) biopolymers. Substrate engineering (e.g., feeding soapstock or glycerol) shifts monomer composition toward 3-hydroxytetradecanoate .
Characterization employs:
- NMR spectroscopy : confirms carbon backbone structure and monomer distribution in PHAs .
- GC-MS/GC-FID : Quantifies purity and distinguishes isomers in complex mixtures .
(Basic) How is the structural integrity of this compound verified in experimental studies?
Answer:
Structural validation requires multi-technique approaches:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (CHO) and exact mass (258.40 g/mol) .
- Infrared spectroscopy (IR) : Identifies hydroxyl (-OH) and ester (C=O) functional groups .
- X-ray crystallography (if crystalline): Resolves stereochemistry, though limited by the compound’s low melting point (36–37°C) .
(Advanced) What strategies optimize the microbial biosynthesis of 3-hydroxytetradecanoate in polyhydroxyalkanoate (PHA) production?
Answer:
Key optimization strategies include:
- Genetic engineering : Knockout of fadA and fadB genes in Pseudomonas putida enhances β-oxidation pathway disruption, increasing 3-hydroxytetradecanoate accumulation .
- Substrate modulation : Supplementing condensed corn solubles (CCS) with soapstock shifts carbon flux toward longer-chain monomers (e.g., 3-hydroxytetradecanoate) over shorter chains (e.g., 3-hydroxydecanoate) .
- Fermentation control : Maintaining microaerobic conditions and nitrogen limitation prolongs PHA production phases, achieving up to 17% cellular dry weight as PHA .
(Advanced) How can researchers resolve contradictions in reported thermodynamic properties of this compound?
Answer:
Discrepancies in data (e.g., melting points ranging from 290–292 K ) arise from methodological differences. To reconcile these:
- Standardize protocols : Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) for consistent T measurements .
- Cross-validate sources : Compare NIST-referenced vapor pressure data with experimental GC-based results, accounting for purity levels (>98% reduces variability) .
- Computational modeling : Apply group contribution methods (e.g., UNIFAC) to predict properties when empirical data is conflicting .
(Advanced) What advanced analytical techniques quantify this compound in complex biological matrices?
Answer:
- Derivatization-GC/MS : Convert hydroxyl groups to trimethylsilyl (TMS) ethers for enhanced volatility and detection sensitivity .
- LC-QTOF-MS : Resolves isomers in PHAs using high-resolution mass spectrometry and collision-induced dissociation (CID) .
- Fluorescent tagging : Couple methyl ester derivatives with anthracene-9-carboxyl chloride for trace-level detection (e.g., in endotoxin assays) .
(Basic) What safety considerations are critical when handling this compound in laboratory settings?
Answer:
While classified as non-hazardous , researchers should:
- Avoid oxidation : Store under inert gas (N) to prevent degradation into CO/CO .
- Use PPE : Gloves and goggles mitigate mild irritancy risks during prolonged exposure .
- Waste disposal : Incinerate or landfill non-aqueous waste to prevent aquatic contamination (low solubility: 0.1 mg/L) .
(Advanced) How does the stereochemical configuration of 3-hydroxytetradecanoate influence its biological activity?
Answer:
- Enantiomeric specificity : The R-configuration is critical in lipid A biosynthesis for endotoxin recognition (e.g., TLR4 activation). Synthetic analogs with S-configuration show reduced bioactivity .
- PHA material properties : Isotactic (same configuration) 3-hydroxytetradecanoate monomers enhance polymer crystallinity and thermal stability, relevant for biomedical applications .
Tables
Table 1: Key Thermodynamic Properties of this compound
| Property | Value Range | Method/Reference |
|---|---|---|
| Melting Point (T) | 290–292 K | DSC |
| Boiling Point (T) | 596.2 K (at 1 atm) | NIST TRC |
| Enthalpy of Vaporization | 75.6–87.0 kJ/mol | GC/Computational |
Table 2: Microbial Production Metrics in Pseudomonas putida
| Parameter | Value | Condition |
|---|---|---|
| PHA Content | 17% CDW | CCS + soapstock |
| 3-HTDA Monomer Proportion | 22–35% | fadA/fadB knockout |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
